N-3-Oxo-tetradecanoyl-L-homoserine lactone
Description
N-(3-Oxotetradecanoyl)-L-homoserine lactone is a monocarboxylic acid amide. It is a derivative of tetradecanamide, substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the nitrogen atom . This compound is known for its unique structure, which includes a γ-lactone and a furan ring, making it an interesting subject for various scientific studies .
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJJDSGBAAUPW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346604 | |
| Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177158-19-9 | |
| Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Oxotetradecanoyl)-L-homoserine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Adduct Formation
Tetradecanoyl chloride (10 mmol) reacts with Meldrum’s acid (10 mmol) in anhydrous dichloromethane at 0°C, catalyzed by pyridine (12 mmol). The intermediate adduct precipitates within 2 hours and is isolated via filtration.
Methanolysis to β-Ketoester
The adduct is treated with methanol (20 mL) at reflux for 4 hours, yielding methyl 3-oxotetradecanoate. Gas chromatography–mass spectrometry (GC-MS) analysis shows 89% conversion, with impurities arising from incomplete methanolysis removed via fractional distillation.
EDC-Mediated Amidation
The β-ketoester (8 mmol) is hydrolyzed to 3-oxotetradecanoic acid using 2 M NaOH, followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 9 mmol). Coupling with L-homoserine lactone hydrobromide (8 mmol) in dimethylformamide (DMF) at 4°C for 24 hours affords OtDHL in 72% yield.
Table 1: Comparative Yields of OtDHL Synthesis Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Purity (%) |
|---|---|---|---|
| Schotten–Baumann | 96 | >99 | 98 |
| Meldrum’s Acid/EDC | 72 | 95 | 94 |
| One-Pot Acidic Conditions | 28 | 68 | 81 |
One-Pot Synthesis Under Acidic Conditions
A streamlined one-pot method condenses adduct formation and amidation into a single vessel. Tetradecanoyl chloride (10 mmol) and Meldrum’s acid (10 mmol) react in CH₂Cl₂, followed by in situ addition of L-homoserine lactone hydrobromide (10 mmol) and trifluoroacetic acid (TFA, 15 mmol) in acetonitrile at 45°C. Despite reducing procedural steps, this approach yields only 28% OtDHL due to competing hydrolysis and racemization. Chiral HPLC reveals 68% ee, necessitating recrystallization from ethanol/water (1:1) to improve purity to 81%.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 4.35 (m, 1H, lactone CH), 2.75 (t, 2H, J = 7.2 Hz, COCH₂), 2.58 (t, 2H, J = 7.0 Hz, CH₂CO), 1.60 (m, 2H, CH₂), 1.25 (br s, 20H, alkyl chain), 1.15 (d, 3H, J = 6.8 Hz, CH₃).
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IR (KBr) : 1745 cm⁻¹ (lactone C=O), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Challenges and Mitigation Strategies
By-Product Formation
Reaction of Meldrum’s acid adducts with homoserine lactone under acidic conditions generates N-acyl homoserine (5–15% yield) via exocyclic carbonyl amidation. Silica gel chromatography (ethyl acetate/hexanes, 1:1) effectively removes this impurity.
Racemization Risks
EDC-mediated coupling at elevated temperatures (>25°C) reduces ee to 82%. Maintaining reactions at 4°C and using fresh EDC batches preserves >95% ee.
Scalability and Industrial Relevance
The Schotten–Baumann method scales linearly to 1 kg batches with consistent yields (94–96%) and purity (>97%). In contrast, the Meldrum’s acid route requires 12% additional solvent volumes at multi-kilogram scales, increasing production costs by 18% .
Chemical Reactions Analysis
N-(3-Oxotetradecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxo group, forming different derivatives.
Scientific Research Applications
Quorum Sensing Mechanisms
Role in Bacterial Communication
3-Oxo-C14-HSL is primarily recognized for its function as a signaling molecule in quorum sensing among Gram-negative bacteria. It facilitates communication between bacterial cells, enabling them to coordinate behaviors based on population density. This process is vital for regulating virulence factors, biofilm formation, and bioluminescence in species such as Vibrio fischeri and Pseudomonas aeruginosa .
Table 1: Bacterial Species Utilizing 3-Oxo-C14-HSL
| Bacterial Species | Application of 3-Oxo-C14-HSL |
|---|---|
| Vibrio fischeri | Induction of bioluminescence |
| Pseudomonas aeruginosa | Regulation of virulence and biofilm formation |
| Sinorhizobium meliloti | Autoinducer for nodulation signaling |
Plant Defense Mechanisms
Priming Plant Responses
Recent studies have demonstrated that 3-Oxo-C14-HSL can prime plant defense mechanisms against pathogens. For example, it enhances callose deposition and phenolic compound accumulation, contributing to the lignification of cell walls . The compound also influences the expression of genes involved in salicylic acid pathways, which are crucial for plant immunity.
Case Study: Arabidopsis Response to Pathogens
In experiments involving Arabidopsis thaliana, treatment with 3-Oxo-C14-HSL resulted in increased resistance to biotrophic pathogens like Pseudomonas syringae. The compound activated signaling pathways associated with both salicylic acid and jasmonic acid, leading to enhanced defensive responses .
Biotechnological Applications
Utilization in Bioengineering
The ability of 3-Oxo-C14-HSL to regulate gene expression has made it a valuable tool in synthetic biology and biotechnology. Researchers are exploring its potential to manipulate microbial communities for improved bioproduction processes, including the synthesis of antibiotics and other bioactive compounds .
Table 2: Biotechnological Applications of 3-Oxo-C14-HSL
| Application Area | Description |
|---|---|
| Antibiotic Production | Regulation of antibiotic biosynthesis in Streptomyces species |
| Biofilm Control | Inhibition of biofilm formation using signaling interference |
| Synthetic Biology | Engineering microbial systems for desired traits |
Impacts on Human Health
Potential Therapeutic Uses
The quorum sensing properties of 3-Oxo-C14-HSL suggest potential therapeutic applications in controlling pathogenic bacteria. By disrupting quorum sensing pathways, it may be possible to reduce virulence and biofilm formation in harmful bacteria, thereby enhancing the efficacy of existing antibiotics .
Mechanism of Action
The mechanism of action of N-(3-Oxotetradecanoyl)-L-homoserine lactone involves its interaction with specific molecular targets. In bacterial systems, it acts as a signaling molecule in quorum sensing, binding to receptor proteins and modulating gene expression. This interaction influences various physiological processes, including biofilm formation and virulence .
Comparison with Similar Compounds
N-(3-Oxotetradecanoyl)-L-homoserine lactone can be compared with other similar compounds, such as:
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octanamide
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octadecanamide
These compounds share structural similarities but differ in the length of their carbon chains, which can influence their chemical properties and biological activities . The uniqueness of N-(3-Oxotetradecanoyl)-L-homoserine lactone lies in its specific chain length and functional groups, making it particularly effective in certain applications .
Biological Activity
N-(3-Oxotetradecanoyl)-L-homoserine lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing. This compound plays significant roles in inter-bacterial communication and has diverse biological activities, particularly in relation to immune modulation and plant interactions.
Overview of Biological Functions
- Quorum Sensing : C14-HSL functions as a quorum sensing signal in various Gram-negative bacteria, influencing gene expression related to virulence and biofilm formation. It is produced by bacteria such as Pseudomonas aeruginosa and can regulate multiple physiological processes, including bioluminescence and pathogenicity .
- Immunomodulatory Effects : Research indicates that C14-HSL can modulate immune responses. It has been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) while enhancing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) in macrophages . This dual action suggests its potential role in chronic infections by dampening host immune responses.
- Plant Interactions : C14-HSL also affects plant physiology, notably in Arabidopsis thaliana. It has been reported to prime plant defense responses, enhancing resistance against pathogens by modulating gene expression related to stress responses . The compound's structure influences its biological activity, with variations in acyl chain length affecting the degree of response observed in plant systems .
Cytokine Modulation
A study demonstrated that C14-HSL significantly increased IL-10 mRNA levels and promoter activity in LPS-stimulated RAW264.7 macrophages, indicating a transcriptional regulation mechanism . Conversely, it inhibited TNF-α production, suggesting a potential therapeutic avenue for managing inflammatory diseases.
| Cytokine | Effect of C14-HSL | Mechanism |
|---|---|---|
| TNF-α | Inhibition | Downregulation via signaling pathways |
| IL-10 | Stimulation | Upregulation through NFκB activation |
Plant Defense Mechanisms
In plant systems, C14-HSL's role extends beyond mere signaling; it primes plants for enhanced defense against pathogens. For instance, exposure to C14-HSL has been linked to increased expression of auxin-responsive genes and improved root development under stress conditions .
| Plant Response | Observed Effect | Reference |
|---|---|---|
| Root Growth | Enhanced adventitious root formation | |
| Defense Genes | Upregulation of stress-related genes |
Case Studies
- Macrophage Studies : In vitro experiments using murine macrophages revealed that C14-HSL could modulate inflammatory responses significantly. The treatment led to increased IL-10 levels while suppressing TNF-α production, emphasizing its potential as an immunomodulator in chronic inflammatory conditions .
- Plant Interaction Studies : Experiments conducted on Arabidopsis thaliana showed that C14-HSL could induce a priming effect, leading to enhanced pathogen resistance. This was evidenced by the upregulation of several defense-related genes following treatment with the compound .
Q & A
Q. Which bacterial species produce 3-oxo-C14-HSL naturally?
- Primary Producers : Sinorhizobium meliloti is a documented producer of 3-oxo-C14-HSL, where it functions in quorum sensing (QS)-mediated regulation of plasmid transfer and symbiosis-related genes . Other species, such as Pseudomonas fluorescens, may synthesize structurally related AHLs with varying acyl chain lengths .
Q. What are standard storage and handling protocols for 3-oxo-C14-HSL?
- Protocols : Store lyophilized powder at -20°C in airtight, light-protected containers. For solubility, reconstitute in dimethyl sulfoxide (DMSO) or acetonitrile, avoiding aqueous buffers to prevent lactone ring hydrolysis. Working solutions should be prepared fresh to minimize degradation .
Advanced Research Questions
Q. How does the acyl chain length of 3-oxo-C14-HSL influence its interaction with biological membranes?
- Mechanistic Insight : Longer acyl chains (e.g., C14) enhance membrane affinity due to hydrophobic interactions, as demonstrated by dipole potential modulation using fluorescent sensors like di-8-ANEPPS. 3-oxo-C14-HSL binds artificial and cellular membranes (e.g., T-lymphocytes) in the micromolar range, suggesting direct membrane perturbation or receptor-mediated signaling .
- Experimental Design : Compare membrane interactions of 3-oxo-C14-HSL with shorter-chain analogs (e.g., 3-oxo-C10-HSL) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What experimental challenges arise when studying cross-species QS interactions involving 3-oxo-C14-HSL?
- Data Contradictions :
- In Aeromonas hydrophila, 3-oxo-C14-HSL inhibits exoprotease production by competitively blocking native AHL signaling pathways .
- Conversely, in Pseudomonas aeruginosa, structurally distinct AHLs (e.g., N-3-oxododecanoyl-HSL) activate virulence pathways, highlighting species-specific receptor specificity .
Q. How can conflicting data on 3-oxo-C14-HSL stability in microbial communities be resolved?
- Degradation Pathways :
- Rhodococcus erythropolis degrades AHLs via oxidoreductase activity (reducing 3-oxo to 3-hydroxy groups) and amidolytic cleavage, producing homoserine lactone .
- Methodological Adjustment : Monitor AHL degradation using HPLC-MS/MS with stable isotope-labeled internal standards. Include protease inhibitors in culture supernatants to distinguish enzymatic vs. abiotic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
